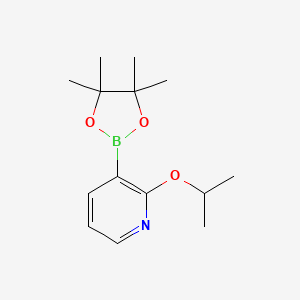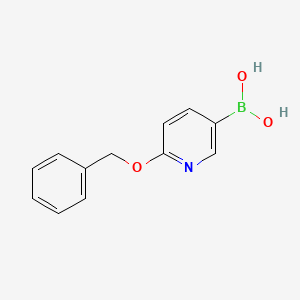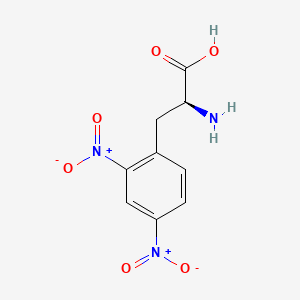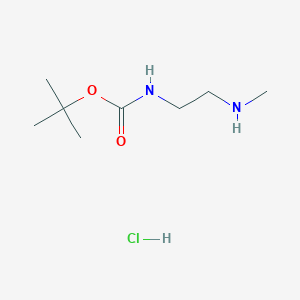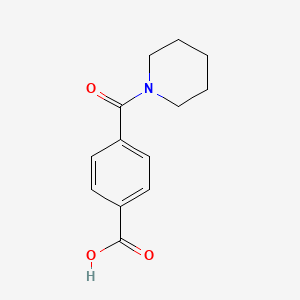
4-(Piperidine-1-carbonyl)benzoic acid
Overview
Description
4-(Piperidine-1-carbonyl)benzoic acid is a compound that can be inferred to have a benzene ring attached to a piperidine ring through a carbonyl group. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that could make it of interest in pharmaceutical applications.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a building block for potential pharmaceuticals, has been achieved and could provide insights into the synthesis of 4-(Piperidine-1-carbonyl)benzoic acid . Additionally, novel piperidine derivatives with anti-acetylcholinesterase activity have been synthesized, indicating the potential for synthesizing a variety of piperidine-based compounds with significant biological activities . An efficient route to 4-(substituted benzyl)piperidines has also been developed, which could be relevant for the synthesis of 4-(Piperidine-1-carbonyl)benzoic acid .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and theoretical methods, including Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular structure of 4-(Piperidine-1-carbonyl)benzoic acid, as they offer insights into the conformational preferences and electronic properties of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives are known to undergo various chemical reactions. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium is an example of the reactivity of such compounds, leading to the formation of different derivatives . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors also demonstrates the chemical versatility of piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provides information on its molecular and vibrational structure, which is crucial for understanding its physical properties . The synthesis and characterization of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, another related compound, offer additional data on the physical and chemical properties that could be expected for 4-(Piperidine-1-carbonyl)benzoic acid .
Scientific Research Applications
Metabolism of Antidepressants
A study by Hvenegaard et al. (2012) examined the metabolism of the novel antidepressant Lu AA21004, where 4-(piperidine-1-carbonyl)benzoic acid is a key metabolite. The research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of Lu AA21004, leading to the formation of this benzoic acid derivative. This finding is crucial for understanding the drug's metabolic pathway and potential interactions with other medications (Hvenegaard et al., 2012).
Natural Product Synthesis
In a study conducted by Jeffrey et al. (2014), prenylated benzoic acid derivatives, including those structurally related to 4-(piperidine-1-carbonyl)benzoic acid, were isolated from Piper kelleyi. These compounds displayed significant antiherbivore activity, demonstrating their potential in developing natural pesticides or understanding plant defense mechanisms (Jeffrey et al., 2014).
Facilitation of Chemical Synthesis
Platonova and Seidel (2015) explored the use of benzoic acid in facilitating the condensation of amines such as piperidine with aromatic aldehydes. This process resulted in the formation of compounds like 4-(piperidine-1-carbonyl)benzoic acid, which are valuable intermediates in organic synthesis (Platonova and Seidel, 2015).
Synthesis of Pharmaceutical Intermediates
Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, which is a building block for producing compounds like 4-(piperidine-1-carbonyl)benzoic acid. These intermediates are essential in creating various pharmaceuticals (Rodríguez-Franco and Fernández-Bachiller, 2002).
Hybrid Compound Development
Ivanova, Kanevskaya, and Fedotova (2019) worked on synthesizing hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds. This research illustrates the potential of using 4-(piperidine-1-carbonyl)benzoic acid derivatives in developing new pharmacologically active compounds (Ivanova et al., 2019).
Crystallography and Structural Analysis
Faizi, Ahmad, and Golenya (2016) reported on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound structurally related to 4-(piperidine-1-carbonyl)benzoic acid. Understanding the crystal structure of such compounds can aid in designing drugs with optimal properties (Faizi et al., 2016).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(piperidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDDNFTHQPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidine-1-carbonyl)benzoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







